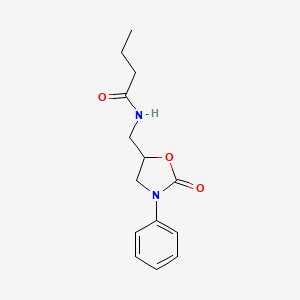

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, also known as PBOX-15, is a small molecule inhibitor that has shown potential in cancer treatment. It is a derivative of 2-oxazolidinone and has a molecular weight of 327.38 g/mol. PBOX-15 has been found to have anti-tumor effects in various types of cancer, including breast, prostate, and lung cancer.

科学的研究の応用

Oxazolidinone Antibacterial Agents

Oxazolidinones are a class of synthetic antibacterial agents with a novel mechanism of action, inhibiting the early stages of bacterial protein synthesis. This makes them potent against multidrug-resistant Gram-positive bacterial infections, such as those caused by staphylococci, streptococci, and enterococci. The development of oxazolidinones like U-100592 and U-100766 highlights the ongoing efforts to combat bacterial resistance, with these compounds showing potent in vitro and in vivo activities comparable to vancomycin, especially against Mycobacterium tuberculosis (Brickner et al., 1996).

Asymmetric Synthesis and Catalysis

Oxazolidinones also play a crucial role in asymmetric synthesis and catalysis, serving as chiral auxiliaries or ligands to facilitate the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of drug molecules can significantly affect their safety and efficacy. The asymmetric synthesis of (5S)-(acetamidomethyl)-2-oxazolidinones, for example, involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, leading to high yields and enantiomeric purity of the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones (Manninen & Brickner, 2005).

Antibacterial Activity and Safety Profile

The development of new oxazolidinone derivatives continues, with a focus on expanding their antibacterial spectrum and improving their safety profile. Novel compounds like MRX-I have been identified for their high activity against Gram-positive pathogens while demonstrating a reduced potential for adverse effects such as myelosuppression and monoamine oxidase inhibition, which are common concerns with some oxazolidinone drugs like linezolid (Gordeev & Yuan, 2014).

特性

IUPAC Name |

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-6-13(17)15-9-12-10-16(14(18)19-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPRCQQRGQLSDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2935570.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2935574.png)

![2-(2-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2935577.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2935581.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2935583.png)

![2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol](/img/structure/B2935589.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)